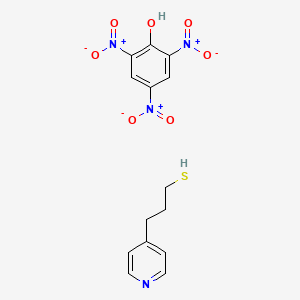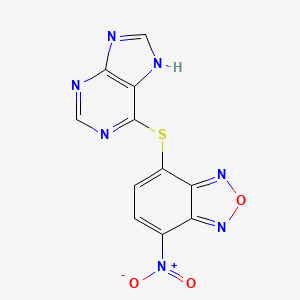
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole ring substituted with a nitro group and a purinylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzoxadiazole ring.
Thiol Substitution: Attachment of the purinylsulfanyl group via a thiol substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical analysis.
Biology
Enzyme Inhibitors: Compounds with purine moieties can act as enzyme inhibitors, potentially useful in drug development.
Medicine
Anticancer Agents: Some benzoxadiazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-nitro-2,1,3-benzoxadiazole: Lacks the purinylsulfanyl group.
4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole: Lacks the nitro group.
Uniqueness
The combination of the nitro group and the purinylsulfanyl group in 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole may confer unique properties, such as enhanced biological activity or specific electronic characteristics.
Propriétés
Numéro CAS |
84458-52-6 |
|---|---|
Formule moléculaire |
C11H5N7O3S |
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C11H5N7O3S/c19-18(20)5-1-2-6(8-7(5)16-21-17-8)22-11-9-10(13-3-12-9)14-4-15-11/h1-4H,(H,12,13,14,15) |
Clé InChI |
WPEZIZWVHZBGSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)SC3=NC=NC4=C3NC=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


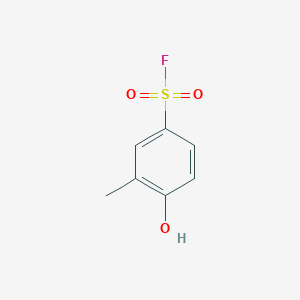
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
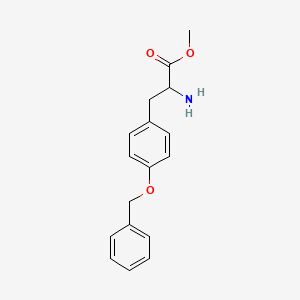
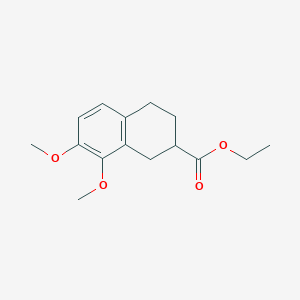
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

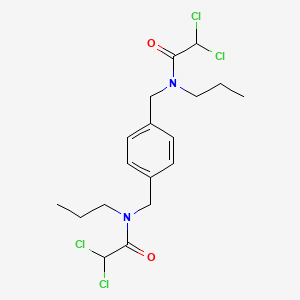
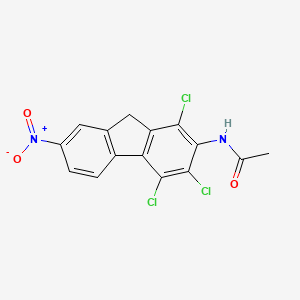

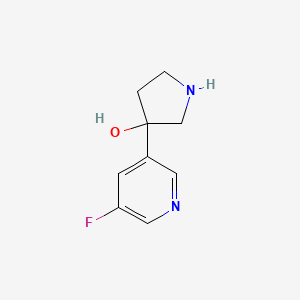
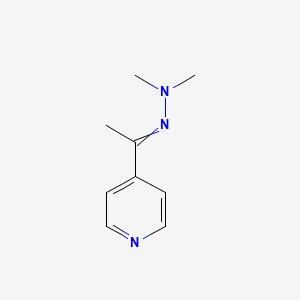
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
